molecular formula C16H18ClFN4S B4582245 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea

Cat. No. B4582245
M. Wt: 352.9 g/mol
InChI Key: DNMIZXKAENSXIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea and similar compounds involves multi-step organic reactions, starting from appropriately substituted benzaldehydes or benzyl halides, which are then reacted with hydrazines and thioureas or isothiocyanates to construct the pyrazole core and introduce the thiourea functionality. Key steps in the synthesis of related compounds include cyclocondensation, formylation, oxidation, and acylation reactions, demonstrating the complexity and versatility of synthetic routes available for such molecules (Jian Wu et al., 2012).

Molecular Structure Analysis

Structural characterization of similar thiourea derivatives is typically achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as X-ray crystallography. These studies reveal the molecular geometry, confirm the presence of functional groups, and provide insight into the electronic structure of the compound. For instance, the structural analysis of a related compound, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, demonstrated its crystalline nature and detailed molecular arrangement, highlighting the planarity of the carbonyl and thiourea groups and their spatial orientation (A. Saeed et al., 2010).

Scientific Research Applications

Anticancer Activity

Fluoro-substituted benzo[b]pyran derivatives have been synthesized and tested for their anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds, which share structural similarities with the query compound through the presence of fluorine and related heterocyclic structures, have shown promising anticancer activities at low concentrations (Hammam et al., 2005).

Anti-inflammatory and Analgesic Activities

New imidazolyl acetic acid derivatives, another class of compounds structurally related to the query, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds exhibited significant anti-inflammatory activity and inhibited pain, demonstrating their potential therapeutic applications (Khalifa & Abdelbaky, 2008).

Antidiabetic Agents

Thiourea derivatives, similar to the query compound, have been investigated for their antidiabetic properties. The synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents have shown significant hypoglycemic activity, highlighting the utility of such structures in medicinal chemistry (Faidallah et al., 2016).

Cell Cycle Inhibitors for Anticancer Therapy

Pyrazole derivatives have been designed as inhibitors of cell cycle kinases, with new compounds synthesized using environmentally sustainable methods. These compounds demonstrated modest apoptotic effects in human cancer cells, suggesting their potential as anticancer drugs (Nițulescu et al., 2015).

Fluorogenic Chemical Reporters

Sydnones, related to the query structure through their incorporation of nitrogen and sulfur atoms, have been used in highly fluorescent turn-on copper-free click cycloadditions. This novel fluorogenic system significantly expands the chemical biology toolbox, offering new possibilities for the detection of biochemical phenomena (Favre et al., 2018).

properties

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4S/c17-14-6-3-7-15(18)13(14)10-22-9-12(8-19-22)21-16(23)20-11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMIZXKAENSXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-3-cyclopentylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea
Reactant of Route 3
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea
Reactant of Route 4
Reactant of Route 4
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea

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